Cas no 2228312-80-7 (O-2-(3-bromo-4-methylthiophen-2-yl)ethylhydroxylamine)

O-2-(3-bromo-4-methylthiophen-2-yl)ethylhydroxylamine structure
2228312-80-7 structure
Product Name:O-2-(3-bromo-4-methylthiophen-2-yl)ethylhydroxylamine
CAS No:2228312-80-7
MF:C7H10BrNOS
MW:236.129399776459
CID:5936198
PubChem ID:165946798
Update Time:2025-07-22

O-2-(3-bromo-4-methylthiophen-2-yl)ethylhydroxylamine Chemical and Physical Properties

Names and Identifiers

    • O-2-(3-bromo-4-methylthiophen-2-yl)ethylhydroxylamine
    • O-[2-(3-bromo-4-methylthiophen-2-yl)ethyl]hydroxylamine
    • EN300-1919845
    • 2228312-80-7
    • Inchi: 1S/C7H10BrNOS/c1-5-4-11-6(7(5)8)2-3-10-9/h4H,2-3,9H2,1H3
    • InChI Key: MKIWUBVNEYFDLZ-UHFFFAOYSA-N
    • SMILES: BrC1C(C)=CSC=1CCON

Computed Properties

  • Exact Mass: 234.96665g/mol
  • Monoisotopic Mass: 234.96665g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 125
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 63.5Ų

O-2-(3-bromo-4-methylthiophen-2-yl)ethylhydroxylamine Pricemore >>

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Additional information on O-2-(3-bromo-4-methylthiophen-2-yl)ethylhydroxylamine

Professional Introduction to Compound with CAS No. 2228312-80-7 and Product Name: O-2-(3-bromo-4-methylthiophen-2-yl)ethylhydroxylamine

The compound with the CAS number 2228312-80-7 and the product name O-2-(3-bromo-4-methylthiophen-2-yl)ethylhydroxylamine represents a significant advancement in the field of chemical and pharmaceutical research. This compound, characterized by its unique structural and functional properties, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The molecular structure of this compound incorporates a thiophene ring, which is a key feature that contributes to its distinctive chemical behavior and reactivity.

The thiophene ring in O-2-(3-bromo-4-methylthiophen-2-yl)ethylhydroxylamine is a heterocyclic aromatic compound that is widely recognized for its role in the synthesis of various pharmaceuticals and agrochemicals. The presence of both bromine and methyl substituents on the thiophene ring enhances its reactivity, making it a valuable intermediate in organic synthesis. This compound's ability to undergo various chemical transformations, such as nucleophilic substitution and coupling reactions, makes it particularly useful in the development of novel therapeutic agents.

In recent years, there has been growing interest in the use of thiophene derivatives as pharmacological agents due to their broad spectrum of biological activities. The 3-bromo substituent in O-2-(3-bromo-4-methylthiophen-2-yl)ethylhydroxylamine specifically enhances its potential as a building block for drug discovery. This substituent allows for further functionalization through cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are essential for constructing complex molecular architectures.

The 4-methyl group on the thiophene ring also plays a crucial role in modulating the electronic properties of the molecule. This can influence its interaction with biological targets, thereby affecting its pharmacological activity. The combination of these structural features makes O-2-(3-bromo-4-methylthiophen-2-yl)ethylhydroxylamine a versatile intermediate for synthesizing a wide range of pharmacologically active compounds.

One of the most compelling aspects of this compound is its potential application in the development of novel anticancer agents. Thiophene derivatives have been extensively studied for their ability to inhibit various kinases and other enzymes involved in cancer cell proliferation. The hydroxylamine moiety in the compound's structure is particularly interesting because it can serve as a nucleophile in reactions that lead to the formation of bioactive molecules. This moiety can also participate in hydrogen bonding interactions, which are crucial for drug-receptor binding affinity.

Recent studies have demonstrated that compounds containing hydroxylamine groups exhibit significant cytotoxic effects against various cancer cell lines. These studies have highlighted the importance of hydroxylamine derivatives as potential chemotherapeutic agents. The incorporation of such groups into larger molecular frameworks can enhance drug efficacy while minimizing side effects. The structural features of O-2-(3-bromo-4-methylthiophen-2-yl)ethylhydroxylamine, including its hydroxylamine functionality, make it an attractive candidate for further investigation in oncology research.

Another area where this compound shows promise is in the development of antimicrobial agents. The unique structural motifs present in O-2-(3-bromo-4-methylthiophen-2-yl)ethylhydroxylamine can be exploited to design molecules that disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways. The presence of both bromine and methyl groups on the thiophene ring provides multiple sites for functionalization, allowing chemists to tailor the molecule's properties for specific biological targets.

Current research efforts are focused on synthesizing analogs of this compound that exhibit enhanced antimicrobial activity while maintaining good solubility and bioavailability. By leveraging computational methods and high-throughput screening techniques, researchers are identifying new derivatives with improved pharmacokinetic profiles. These efforts are crucial for addressing the growing challenge of antibiotic resistance, which poses a significant threat to global health.

The synthetic methodologies used to prepare O-2-(3-bromo-4-methylthiophen-2-yl)ethylhydroxylamine are also an area of active investigation. Advanced synthetic techniques, such as transition-metal-catalyzed cross-coupling reactions, have enabled the efficient construction of complex molecular structures from simpler precursors. These methods are not only cost-effective but also environmentally friendly, aligning with the growing emphasis on sustainable chemistry.

In conclusion, O-2-(3-bromo-4-methylthiophen-2-yl)ethylhydroxylamine represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features make it a valuable intermediate for synthesizing novel therapeutic agents with potential applications in oncology and antimicrobial therapy. Continued research into this compound and its derivatives will likely yield significant advancements in drug development, contributing to improved patient care worldwide.

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